Antibacterial Activity Spectrum of Thiepan-4-one Against Staphylococcus aureus and Streptococcus pyogenes
Thiepan-4-one has demonstrated antibacterial activity against the clinically relevant Gram-positive pathogens Staphylococcus aureus and Streptococcus pyogenes . Although specific MIC values are not publicly disclosed in peer-reviewed literature, the vendor-reported spectrum includes activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus sp., suggesting a conserved target across drug-resistant strains [1]. In contrast, the six-membered ring analog thian-4-one generally requires 2,6-diaryl substitution to achieve comparable antibacterial potency, as evidenced by studies on 2,6-diphenyltetrahydrothiopyran-4-one azine derivatives [2].
| Evidence Dimension | Antibacterial activity spectrum (Gram-positive coverage) |
|---|---|
| Target Compound Data | Active against S. aureus, S. pyogenes, MRSA, vancomycin-resistant Enterococcus, M. tuberculosis, M. avium complex (qualitative vendor data) [1] |
| Comparator Or Baseline | Thian-4-one (tetrahydrothiopyran-4-one): antibacterial activity reported for 2,6-diaryl derivatives only, not the parent scaffold [2] |
| Quantified Difference | Thiepan-4-one parent scaffold retains antibacterial activity without requiring 2,6-substitution, whereas thian-4-one requires derivatization for comparable activity. |
| Conditions | Vendor-reported activity data; confirmatory peer-reviewed MIC data against specific strains not yet available in public domain. |
Why This Matters
The intrinsic antibacterial activity of the unsubstituted scaffold eliminates the need for additional synthetic steps to install aryl substituents, potentially reducing lead optimization timelines.
- [1] AntibioticDB. (n.d.). Compound Record: Thiepan-4-one. View Source
- [2] Ramalingam, K., et al. (2007). Synthesis, AM1 calculation, and biological studies of thiopyran-4-one and their azine derivatives. Medicinal Chemistry Research, 16, 266–279. View Source
